REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]([CH2:8][CH2:9][CH3:10])[C:6](=[O:11])[NH:5][C:4](=[O:12])[C:3]=1[N:13]=O>CN(C=O)C.O=[Pt]=O>[NH2:13][C:3]1[C:4](=[O:12])[NH:5][C:6](=[O:11])[N:7]([CH2:8][CH2:9][CH3:10])[C:2]=1[NH2:1]
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Name
|
|
Quantity
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33.3 g
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Type
|
reactant
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Smiles
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NC1=C(C(NC(N1CCC)=O)=O)N=O
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
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Smiles
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O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst and the crystals were filtered off
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Type
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WASH
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Details
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washed with ethanol
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Name
|
|
Type
|
|
Smiles
|
NC=1C(NC(N(C1N)CCC)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |